The compound 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one is a complex organic molecule that belongs to the class of chromen derivatives. It is characterized by its unique structural features, which include a chromen backbone fused with a piperazine moiety. This compound is of interest in medicinal chemistry due to its potential biological activity and applications in drug development.
This compound can be derived from various synthetic routes involving the reaction of chromen derivatives with piperazine and methoxyphenyl groups. The specific synthesis methods can vary based on the desired purity and yield.
The compound is classified as an antifungal agent and may exhibit additional pharmacological properties. Its molecular structure suggests potential interactions with biological targets, making it a candidate for further investigation in therapeutic applications.
The synthesis of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one typically involves multi-step organic reactions. Common methods may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize side reactions. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often employed to monitor the progress and purity of the reactions.
The molecular formula for this compound is , indicating a complex structure with multiple functional groups. The structure can be represented using various notations:
CCC(C)N1N=CN(C1=O)c2ccc(cc2)N3CCN(CC3)c4ccc(OC)cc4
InChI=1S/C23H29N5O2/c1-4-18(2)28-23(29)27(17-24-28)21-7-5-19(6-8-21)25-13-15-26(16-14-25)20-9-11-22(30-3)12-10-20/h5-12,17-18H,4,13-16H2,1-3H3
The molecular weight is approximately 407.51 g/mol. The compound exhibits a complex three-dimensional structure that may influence its biological activity through specific interactions with target proteins or enzymes.
The compound can undergo various chemical reactions typical for chromen derivatives:
Each reaction pathway should be optimized based on desired outcomes. Reaction conditions such as pH, temperature, and catalysts play critical roles in determining yields and selectivity.
The mechanism of action for 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one likely involves interaction with specific biological targets such as enzymes or receptors involved in fungal growth or other pathological processes.
Studies suggest that compounds similar to this one may inhibit key enzymes or disrupt cellular pathways critical for pathogen survival. Further pharmacological studies are required to elucidate the precise mechanisms involved.
Key physical properties include:
Chemical properties include stability under ambient conditions but may be sensitive to light or moisture. The compound's reactivity profile suggests potential for further derivatization or modification.
This compound has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2